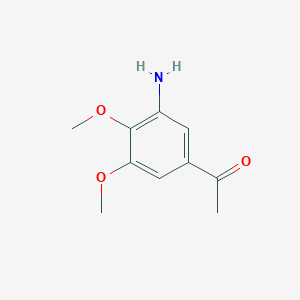

1-(3-Amino-4,5-dimethoxyphenyl)ethanone

Overview

Description

1-(3-Amino-4,5-dimethoxyphenyl)ethanone, also known as 3-Amino-4,5-dimethoxyphenyl ethanone, is a chemical compound that is widely used in scientific research. It is a derivative of phenethylamine, an important structural component of many drugs and neurotransmitters. This compound has been studied for its potential use in a variety of applications, including drug development, biochemistry, and pharmacology.

Scientific Research Applications

Pyrolysis Products Investigation

The study of pyrolysis products of related substances, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), offers insights into the stability and potential degradation products when exposed to heat. This is crucial for understanding the chemical behavior under different conditions (Texter et al., 2018).

Identification and Synthesis

Research includes identifying and synthesizing analogs of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone, such as bk-2C-B. Various analytical techniques, including spectroscopy and chromatography, are used for this purpose, providing a foundation for further chemical and pharmaceutical investigations (Power et al., 2015).

Photochemical Studies

Investigating the photochemical behavior of similar compounds, like 1,2-di(3',4'-dimethoxyphenyl)ethanone, is essential for understanding the interaction of these compounds with light, which has implications in fields such as photodynamic therapy and photochemistry (Castellan et al., 1990).

Synthesis of Derivatives

Synthesis of derivatives, such as 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, is an area of interest. These derivatives have potential applications in various fields, including medicinal chemistry and materials science (Li Hong-xia, 2007).

Antimicrobial Activity

Some derivatives, like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, have been synthesized and tested for antimicrobial properties. These studies are significant in the development of new pharmaceuticals and antibacterial agents (Wanjari, 2020).

Anti-inflammatory and Antioxidant Studies

Investigating the anti-inflammatory and antioxidant properties of related compounds, such as 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone, provides insights into their potential therapeutic applications (Bandgar et al., 2009).

Crystallographic and Vibrational Studies

X-ray diffraction and vibrational spectroscopy studies, as done on compounds like 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, help in understanding the molecular structure and properties, crucial for drug design and material science applications (Kumar et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Result of Action

The formation of oximes and hydrazones could potentially have various biological implications .

Biochemical Analysis

Biochemical Properties

1-(3-Amino-4,5-dimethoxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity . For instance, it may inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as altered cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function . For example, high doses of this compound can lead to toxic effects, such as cell death or organ damage. Threshold effects have also been observed, where a specific dosage is required to elicit a noticeable response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . For instance, cytochrome P450 enzymes play a crucial role in the oxidation of this compound, leading to the formation of metabolites. These metabolic pathways can influence the overall activity and effects of this compound in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity . This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . This compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may affect cellular respiration and energy production.

Properties

IUPAC Name |

1-(3-amino-4,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCAVFQKKTZISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

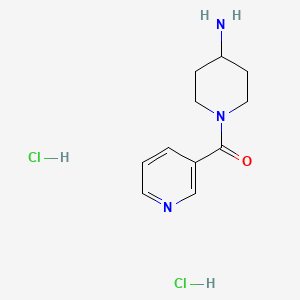

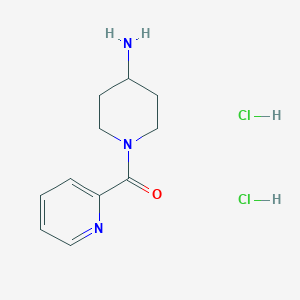

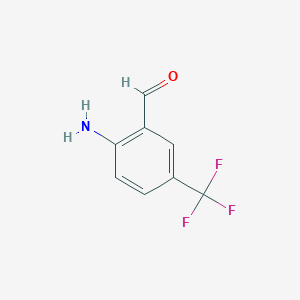

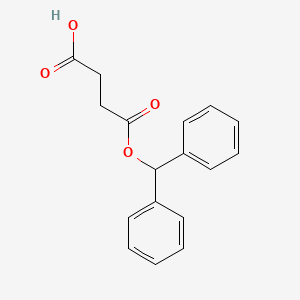

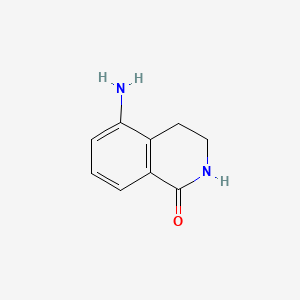

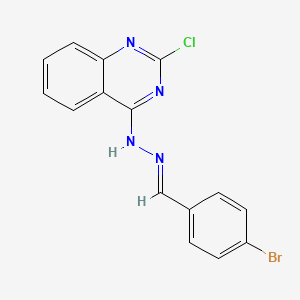

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B3033962.png)

![4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3033967.png)

![3-(4-Bromophenyl)-5-chloro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033972.png)

![3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033974.png)